molecular formula C15H19ClN6O B12828744 NVP-DPP-728 monohydrochloride CAS No. 440644-05-3

NVP-DPP-728 monohydrochloride

Cat. No.: B12828744
CAS No.: 440644-05-3
M. Wt: 334.80 g/mol
InChI Key: YIQLRJNHYHVHGU-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NVP-DPP-728 monohydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps typically include:

    Formation of the Core Structure: The initial step involves the synthesis of the core structure, which is a nitrile-containing compound. This is achieved through a series of condensation reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups that enhance the compound’s inhibitory activity. This includes the addition of amide and nitrile groups under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. This involves:

    Batch Processing: Large-scale batch reactors are used to carry out the synthesis under controlled temperature and pressure conditions.

    Continuous Flow Synthesis: For higher efficiency, continuous flow synthesis methods are employed, allowing for better control over reaction parameters and improved yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

NVP-DPP-728 monohydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrile group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts like palladium or nickel.

Major Products

Scientific Research Applications

NVP-DPP-728 monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the inhibition mechanisms of DPP-IV and to develop new inhibitors with improved efficacy.

    Biology: The compound is used to investigate the role of DPP-IV in various biological processes, including glucose metabolism and immune response.

    Medicine: In diabetes research, this compound is used to study the effects of DPP-IV inhibition on insulin release and glucose homeostasis.

    Industry: The compound is used in the development of new therapeutic agents for the treatment of diabetes and related metabolic disorders.

Mechanism of Action

NVP-DPP-728 monohydrochloride exerts its effects by inhibiting the activity of dipeptidyl peptidase IV (DPP-IV). This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, this compound increases the levels of GLP-1, which in turn enhances insulin secretion in response to glucose intake. The molecular targets and pathways involved include:

    DPP-IV Enzyme: The primary target of this compound, where it binds to the active site and inhibits its activity.

    GLP-1 Pathway: By preventing the degradation of GLP-1, the compound enhances the GLP-1 signaling pathway, leading to increased insulin release.

Comparison with Similar Compounds

NVP-DPP-728 monohydrochloride is compared with other DPP-IV inhibitors to highlight its uniqueness:

    Sitagliptin: Another DPP-IV inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Vildagliptin: Known for its high selectivity towards DPP-IV, but with a different chemical structure.

    Saxagliptin: Exhibits a longer duration of action compared to this compound.

The uniqueness of this compound lies in its high potency and reversible inhibition, making it a valuable tool in diabetes research .

Properties

CAS No.

440644-05-3

Molecular Formula

C15H19ClN6O

Molecular Weight

334.80 g/mol

IUPAC Name

6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C15H18N6O.ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);1H/t13-;/m0./s1

InChI Key

YIQLRJNHYHVHGU-ZOWNYOTGSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl

Canonical SMILES

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.